molecular formula C15H21NO2 B8635294 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one

1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one

Cat. No.: B8635294
M. Wt: 247.33 g/mol
InChI Key: XUQNIMDTSPVNKK-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one is an organic compound with a unique structure that includes an indole core substituted with a methoxypropyl group and three methyl groups

Preparation Methods

The synthesis of 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the methoxypropyl group and the methyl groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The methoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one can be compared with other indole derivatives, such as:

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one

InChI

InChI=1S/C15H21NO2/c1-11-6-7-12-13(10-11)16(8-5-9-18-4)14(17)15(12,2)3/h6-7,10H,5,8-9H2,1-4H3

InChI Key

XUQNIMDTSPVNKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=O)N2CCCOC)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
COCCCN(C(=O)C(C)C)c1cc(C)ccc1Br
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Synthesis routes and methods II

Procedure details

The solution, prepared under argon, of 0.226 g of 1,3-bis(2,6-Di-L-propylphenyl)imidazolium chloride, 0.116 g of palladium(II) acetate and 1.497 g of sodium tert-butoxide in 90 ml of dioxane is admixed with stirring with the solution of 3.34 g of N-(2-bromo-5-methylphenyl)-N-(3-methoxypropyl)isobutyramide in 10 ml of dioxane and stirred at 50° C. over 22 hours. The reaction mixture is cooled, poured onto ice-water (250 ml) and extracted with tert-butyl methyl ether (2×250 ml). The organic phases are washed successively with water (2×250 ml) and brine (1×250 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a slightly yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.26 (1:1 EtOAc-heptane); Rt=16.60 (II).
[Compound]
Name
1,3-bis(2,6-Di-L-propylphenyl)imidazolium chloride
Quantity
0.226 g
Type
reactant
Reaction Step One
Quantity
1.497 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.116 g
Type
catalyst
Reaction Step One
Name
N-(2-bromo-5-methylphenyl)-N-(3-methoxypropyl)isobutyramide
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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